Bromoacetamido-PEG4-NHS ester

Descripción general

Descripción

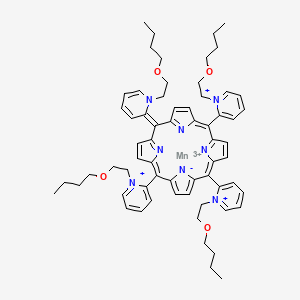

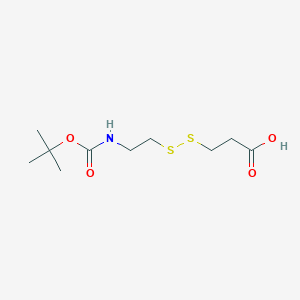

Bromoacetamido-PEG4-NHS ester is a PEG linker containing a bromide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

Bromoacetamido-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG4-NHS ester is C17H27BrN2O9 . Its exact mass is 482.09 and its molecular weight is 483.310 .Chemical Reactions Analysis

The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

The molecular weight of Bromoacetamido-PEG4-NHS ester is 483.31 . Its formula is C17H27BrN2O9 . It appears as a viscous liquid that is colorless to light yellow .Aplicaciones Científicas De Investigación

1. Applications in Bioactive Hydrogels

Bromoacetamido-PEG4-NHS ester plays a crucial role in the field of bioactive hydrogels. These hydrogels leverage the properties of poly(ethylene glycol) (PEG)-based systems, which are resistant to protein adsorption and cell adhesion. This resistance allows for controlled introduction of bioactive factors. Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) is a notable PEG linker used for functionalizing bioactive factors, facilitating their incorporation into PEG hydrogel networks. This process is critical in regenerative medicine and drug delivery applications (Browning et al., 2013).

2. PEGylation in Biopharmaceuticals

In the biopharmaceutical industry, the process of PEGylation, which involves covalently bonding PEG to active peptides or proteins, is enhanced by compounds like Bromoacetamido-PEG4-NHS ester. PEGylation improves bioavailability and reduces immunogenicity of therapeutic agents. The selection of appropriate PEGylation reagents, which often contain NHS esters, is crucial for achieving specific modification levels required for various applications (Crafts et al., 2016).

3. Enhancing Analytical Methods

Bromoacetamido-PEG4-NHS ester contributes to advancements in analytical methods like X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry. These methods are used to study the hydrolysis, regeneration, and reactivity of NHS-containing organic thin films, crucial in surface immobilizations and bioconjugation techniques (Cheng et al., 2007).

4. Myopia Treatment Research

Research on myopia treatment has utilized Bromoacetamido-PEG4-NHS ester in developing new crosslinking systems. These systems, based on branched PEG with NHS ester functional groups, show potential for treating myopia progression by enhancing biomechanical properties and resistance to degradation of scleral collagen (Wang et al., 2021).

5. Development of Responsive Hydrogels

The creation of injectable dual redox responsive hydrogels is another application. These hydrogels, incorporating Bromoacetamido-PEG4-NHS ester, demonstrate potential in drug delivery and stimuli-responsive drug release, showcasing the adaptability of PEG-based systems in biomedical fields (Gong et al., 2017).

6. Immunoglobulin-Based Therapeutics

Bromoacetamido-PEG4-NHS ester is instrumental in the development of immunoglobulin-based therapeutics. It aids in the efficient chemical engineering of erythrocyte membranes to display antibodies, enhancing their efficacy and lifetime while reducing side effects. This advancement is significant in treating a range of diseases (Ji et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONNYNBXMCRXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoacetamido-PEG4-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)